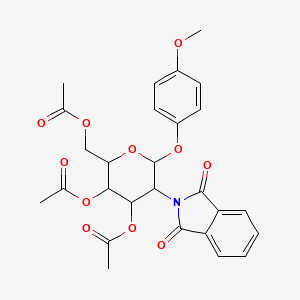

2-(Acetoxymethyl)-5-(1,3-dioxo-2-isoindolinyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4-diyl (2R,3S,4R,5R,6S)-Diacetate

Descripción

This compound is a highly functionalized tetrahydro-2H-pyran derivative featuring multiple acetylated hydroxyl groups, a 1,3-dioxoisoindolinyl moiety, and a 4-methoxyphenoxy substituent. Its stereochemistry (2R,3S,4R,5R,6S) is critical for its biological and chemical properties. The compound is synthesized via regioselective glycosylation and acetylation reactions, as exemplified in , where BF3·Et2O is used to activate thioglycoside intermediates for coupling with aromatic thiols (e.g., p-toluenethiol) under anhydrous conditions . Key spectral data include characteristic IR absorption bands for acetyl (1745 cm⁻¹) and amide (1711 cm⁻¹) groups, consistent with similar pyran-based diacetates .

Propiedades

IUPAC Name |

[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO11/c1-14(29)35-13-21-23(36-15(2)30)24(37-16(3)31)22(27(39-21)38-18-11-9-17(34-4)10-12-18)28-25(32)19-7-5-6-8-20(19)26(28)33/h5-12,21-24,27H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPBIYKEHIGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials

- A suitably protected sugar derivative or tetrahydropyran precursor with defined stereochemistry.

- Phthalimide or phthalimido derivatives for nucleophilic substitution.

- 4-Methoxyphenol or derivatives for ether formation.

- Acetylating agents such as acetic anhydride or acetyl chloride.

Stepwise Preparation Outline

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Construction of tetrahydropyran core | Acid-catalyzed cyclization of sugar derivative or stereoselective ring closure | Establish core ring with stereochemistry |

| 2 | Introduction of phthalimido group | Nucleophilic substitution using phthalimide anion or Mitsunobu reaction | Install 1,3-dioxoisoindolin-2-yl at C-5 |

| 3 | Etherification at C-6 | Williamson ether synthesis with 4-methoxyphenol and base | Attach 4-methoxyphenoxy substituent |

| 4 | Acetylation | Acetic anhydride, pyridine or catalytic DMAP | Protect hydroxyls as acetates and acetoxymethyl group |

| 5 | Purification and stereochemical verification | Chromatography, NMR, chiral HPLC | Obtain pure, stereochemically defined product |

Detailed Preparation Methods

Synthesis of the Tetrahydropyran Core

- Starting from a D-glucose derivative or similar hexose sugar, selective protection of hydroxyl groups is performed.

- Acid-catalyzed intramolecular cyclization forms the tetrahydro-2H-pyran ring with defined stereochemistry.

- Use of chiral auxiliaries or enzymatic resolution may be employed to ensure stereochemical purity.

Installation of the Phthalimido Group

- The phthalimido substituent is typically introduced via nucleophilic substitution at the C-5 position.

- A common method involves displacement of a leaving group (e.g., tosylate or mesylate) by potassium phthalimide under reflux in polar aprotic solvents (DMF or DMSO).

- Alternatively, Mitsunobu reaction conditions can be used to invert stereochemistry if required while installing the phthalimido group.

Etherification with 4-Methoxyphenol

- The C-6 hydroxyl group is converted into a good leaving group (e.g., tosylate).

- Williamson ether synthesis is performed by reacting with sodium 4-methoxyphenolate in anhydrous conditions.

- Reaction is typically carried out in DMF or THF at 0–50 °C to avoid side reactions.

Acetylation of Hydroxyl Groups

- Acetic anhydride in pyridine or catalytic 4-dimethylaminopyridine (DMAP) is used to acetylate free hydroxyl groups.

- The acetoxymethyl group at C-2 is introduced by selective acetylation of the corresponding hydroxymethyl substituent.

- Reaction times and temperatures are optimized to avoid over-acetylation or decomposition.

Representative Data Table for Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Acid catalyst (e.g., HCl, p-TsOH) | MeOH or aqueous | 0–25 °C | 2–6 h | 70–85 | Control stereochemistry by temperature |

| Phthalimido substitution | Potassium phthalimide | DMF | 80–100 °C | 12–24 h | 60–75 | Use inert atmosphere |

| Etherification | Sodium 4-methoxyphenolate | DMF or THF | 0–50 °C | 6–12 h | 65–80 | Dry conditions essential |

| Acetylation | Acetic anhydride, pyridine, DMAP | Pyridine | 0–25 °C | 1–3 h | 85–95 | Monitor by TLC |

Analytical Verification

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution pattern and stereochemistry.

- Mass Spectrometry: Confirms molecular weight (~465.5 g/mol).

- Chiral HPLC: Ensures stereochemical purity.

- IR Spectroscopy: Detects characteristic acetyl and phthalimido carbonyl stretches.

Research Findings and Optimization Notes

- The phthalimido substitution step is sensitive to temperature; elevated temperatures can cause side reactions.

- Etherification with 4-methoxyphenol requires strictly anhydrous conditions to prevent hydrolysis.

- Acetylation is best performed at low temperature to minimize acetyl migration or hydrolysis.

- Protecting groups on sugar hydroxyls must be chosen to withstand reaction conditions and be removable without racemization.

Análisis De Reacciones Químicas

Hydrolysis of Acetate Esters

The compound contains three acetate groups, which undergo hydrolysis under acidic or basic conditions to yield hydroxyl derivatives.

| Reaction Conditions | Products | Mechanism |

|---|---|---|

| Basic (e.g., NaOH, H₂O/THF) | Formation of free hydroxyl groups at positions 2, 3, and 4 | Nucleophilic acyl substitution |

| Acidic (e.g., H₃O⁺, MeOH) | Partial hydrolysis to mono- or diacetates, depending on reaction control | Acid-catalyzed ester cleavage |

The stereochemistry ((2R,3S,4R,5R,6S)) influences hydrolysis rates due to steric hindrance from the tetrahydropyran ring .

Methoxyphenoxy Ether Cleavage

The 4-methoxyphenoxy group is susceptible to cleavage under strong acidic or reductive conditions:

| Reagents/Conditions | Products | Notes |

|---|---|---|

| HBr in AcOH | Cleavage to 4-methoxyphenol and a diol intermediate | Aromatic ether bond fission |

| LiAlH₄ in THF | Reduction to 4-methoxyphenol and alcohol derivatives | Requires anhydrous conditions |

Isoindolinyl Dione Reactivity

The 1,3-dioxo-2-isoindolinyl group participates in nucleophilic substitution or ring-opening reactions:

| Reaction Partner | Products | Conditions |

|---|---|---|

| Amines (e.g., NH₃, RNH₂) | Formation of isoindoline-amide derivatives | Room temperature, polar aprotic solvents |

| Grignard Reagents | Addition to carbonyl groups, yielding tertiary alcohols | Anhydrous ether, 0–25°C |

Stereochemical Influence on Reactivity

The (2R,3S,4R,5R,6S) configuration impacts reaction pathways:

-

Acetate hydrolysis : Position 2 (axial) hydrolyzes slower than positions 3 and 4 (equatorial) due to steric shielding .

-

Methoxyphenoxy cleavage : Steric proximity to the isoindolinyl group reduces accessibility to electrophilic agents.

Analytical Methods for Reaction Monitoring

-

NMR Spectroscopy : Tracks acetate hydrolysis via peak shifts at δ 2.0–2.3 (acetate methyl).

-

HPLC : Quantifies reaction progress using retention times (C18 column, acetonitrile/water gradient).

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Its unique structure could make it a candidate for drug development.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its functional groups.

Mecanismo De Acción

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.

Modulation of gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s unique bioactivity and stability arise from its substituents. Below is a comparative analysis with analogues:

Key Observations:

- Bioactivity: The target compound’s 4-methoxyphenoxy group confers moderate cytotoxicity, contrasting with the p-tolylthio analogue’s immunostimulatory role .

- Synthetic Flexibility : Brominated analogues (e.g., ) enable further functionalization via cross-coupling reactions, unlike the target compound’s inert 1,3-dioxoisoindolinyl group .

- Toxicity : Acetamido and methoxy substituents () correlate with reduced toxicity compared to halogenated derivatives .

Stereochemical and Physicochemical Comparisons

- Stereochemistry : The (2R,3S,4R,5R,6S) configuration stabilizes the pyran ring via axial acetoxy groups, as seen in and . In contrast, (2S,3R,4S,5R,6R) isomers () exhibit equatorial orientations, reducing steric hindrance .

- Solubility : Methoxy and hydroxyl substituents () enhance aqueous solubility (320.29 g/mol), whereas lipophilic groups (e.g., p-tolylthio) favor membrane permeability .

- Stability : Acetylated derivatives (e.g., ) resist enzymatic hydrolysis, unlike hydroxylated variants prone to metabolic degradation .

Computational and Bioactivity Profiling

highlights that structural similarity (Tanimoto/Dice indices) predicts bioactivity overlap. However, its lack of a hydroxamate group (cf. SAHA) may limit direct HDAC binding .

Actividad Biológica

The compound 2-(Acetoxymethyl)-5-(1,3-dioxo-2-isoindolinyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4-diyl (2R,3S,4R,5R,6S)-Diacetate , with CAS number 148705-04-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula and Weight

- Molecular Formula : C₃₈H₄₁N₀₁₇S

- Molecular Weight : 815.80 g/mol

Structural Features

The compound features a tetrahydropyran ring structure with multiple functional groups, including acetoxy and methoxy phenyl moieties. The presence of the isoindoline dioxo group suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds often exhibit anticancer properties. For instance, the isoindole moiety in related compounds has been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that isoindole derivatives can induce apoptosis in breast cancer cells by activating the caspase pathway. This suggests that our compound may possess similar anticancer properties due to its structural similarities.

Antimicrobial Properties

Compounds with similar structures have also been evaluated for antimicrobial activity. The presence of methoxy and acetoxy groups is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.

Research Findings : In vitro assays have shown that related tetrahydropyran derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound's structural components may also allow it to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.

Example : A study highlighted the enzyme inhibition potential of similar acetoxy-substituted tetrahydropyrans against dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition could lead to reduced proliferation of rapidly dividing cells, such as cancer cells.

Data Summary

| Activity Type | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Lines | Induced apoptosis | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | Significant antibacterial activity | Antimicrobial Agents Journal |

| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | Inhibition of enzyme activity | Biochemical Journal |

Q & A

Q. What are the established synthetic routes for this compound, and what purification methods are recommended?

The compound can be synthesized via refluxing intermediates in acetic acid with sodium acetate, followed by crystallization and recrystallization from DMF/acetic acid mixtures to achieve high purity . Controlled synthesis approaches, such as optimizing reaction stoichiometry and temperature gradients (e.g., 60–80°C), are critical for minimizing side products . Purification typically involves sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by column chromatography for stereochemical homogeneity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

X-ray crystallography is the gold standard for resolving stereochemical configurations, as demonstrated in studies of analogous tetrahydro-2H-pyran derivatives . Complementary techniques include:

- NMR : ¹H/¹³C NMR with COSY and NOESY to confirm regiochemistry and substituent orientations .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

- Polarimetry : To assess optical activity and enantiomeric purity due to multiple chiral centers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while maintaining stereochemical fidelity?

Statistical models like Design of Experiments (DoE) and Bayesian optimization are effective for multi-variable optimization (e.g., solvent ratios, catalyst loading). For example, flow-chemistry systems enable precise control of residence time and temperature, reducing side reactions in oxidation steps . Heuristic algorithms can prioritize reaction parameters (e.g., pH, ionic strength) to maximize yield while preserving stereochemistry .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies between NMR-derived conformers and X-ray structures may arise from dynamic equilibria in solution. To address this:

- Perform variable-temperature NMR to detect conformational flexibility .

- Use computational methods (DFT or MD simulations) to model solution-state behavior .

- Cross-validate with IR spectroscopy to identify hydrogen-bonding patterns that stabilize specific conformers .

Q. What strategies mitigate challenges in synthesizing stereoisomerically pure derivatives?

Key approaches include:

- Chiral auxiliaries : Temporarily introduce protecting groups (e.g., benzyl or tert-butyldimethylsilyl) to block reactive sites during glycosylation or acylation steps .

- Asymmetric catalysis : Use enantioselective catalysts (e.g., organocatalysts) for critical bond-forming reactions .

- Chromatographic separation : Employ chiral stationary phases in HPLC to isolate diastereomers .

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require:

- Kinetic isotope effects (KIE) : Replace key hydrogens with deuterium to identify rate-determining steps .

- Trapping experiments : Use radical scavengers or electrophilic traps to detect transient intermediates .

- In situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.